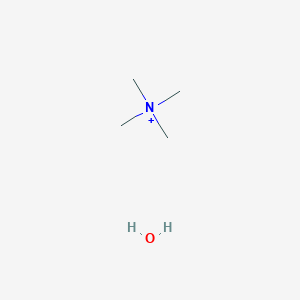
2-Methyl-1,3-oxazole-4-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride, which yields 2-substituted oxazoles . The methylthio group at the C4 position can be removed using Raney nickel, and further oxidation can be achieved with m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production methods for oxazole derivatives, including this compound, often involve continuous flow processes. These methods offer advantages such as improved safety profiles, higher yields, and reduced reaction times . For example, the use of Deoxo-Fluor® for cyclodehydration of β-hydroxy amides to oxazolines, followed by oxidation with manganese dioxide, is a common industrial approach .
化学反应分析
Types of Reactions
2-Methyl-1,3-oxazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using agents such as Raney nickel.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and m-CPBA
Reduction: Raney nickel.
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted oxazoles and their derivatives, which can be further functionalized for specific applications .
科学研究应用
2-Methyl-1,3-oxazole-4-carboximidamide has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Methyl-1,3-oxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to interact with adenosine receptors, which play a role in various physiological processes . The compound’s effects are mediated through binding to these receptors and modulating their activity, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Oxazoles: Compounds with similar structures and biological activities.
Isoxazoles: Differ in the position of the nitrogen and oxygen atoms within the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring structure.
Uniqueness
2-Methyl-1,3-oxazole-4-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
2-methyl-1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C5H7N3O/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7) |
InChI 键 |
FJZKIELINPZRLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CO1)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)













